molecular formula C16H13N3O6S2 B2993031 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896283-15-1

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2993031
CAS No.: 896283-15-1
M. Wt: 407.42
InChI Key: XURCMPORFUTOHN-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13N3O6S2 and its molecular weight is 407.42. The purity is usually 95%.
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Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N4O5S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{5}\text{S}
PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₅S
Molecular Weight358.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole core through cyclization reactions, followed by functional group modifications such as nitration and methoxylation. The introduction of the methylsulfonyl group is achieved through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that related benzothiazole derivatives inhibited the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549) using the MTT assay method .

Key Findings:

  • Cell Proliferation Inhibition: The compound significantly reduced cell viability in A431 and A549 cells.
  • Apoptosis Induction: Flow cytometry analysis showed that treatment with the compound led to increased apoptosis in cancer cells.
  • Cell Cycle Arrest: The compound was observed to induce G2/M phase arrest in treated cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that benzothiazole derivatives can modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.

Case Studies

  • Study on Antitumor Efficacy:
    • Objective: To evaluate the effectiveness of benzothiazole derivatives against cancer cell lines.
    • Methodology: The study utilized MTT assays to assess cell viability and ELISA for cytokine measurement.
    • Results: Compounds demonstrated significant inhibition of tumor cell growth and reduced inflammatory cytokine levels.
  • Mechanistic Study:
    • Objective: To investigate the signaling pathways affected by this compound.
    • Methodology: Western blot analysis was performed to evaluate protein expression levels related to apoptosis and cell cycle regulation.
    • Results: The compound inhibited AKT and ERK signaling pathways, contributing to its anticancer activity.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-14(12)17-16(26-13)18-15(20)9-4-3-5-11(6-9)27(2,23)24/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMPORFUTOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.